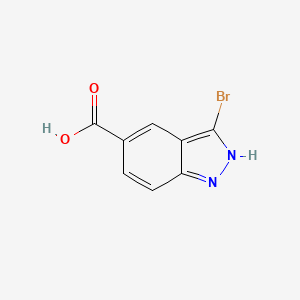

3-ブロモ-1H-インダゾール-5-カルボン酸

概要

説明

The compound 3-Bromo-1H-indazole-5-carboxylic acid is a halogenated indazole derivative. Indazole derivatives are of significant interest due to their diverse biological activities. Although the provided papers do not directly discuss 3-Bromo-1H-indazole-5-carboxylic acid, they do provide insights into similar compounds which can be used to infer properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of halogenated indazole derivatives typically involves the introduction of a halogen substituent into the indazole ring system. For example, the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenated precursors, which could be adapted for the synthesis of 3-Bromo-1H-indazole-5-carboxylic acid by altering the position of the halogenation and the functional groups involved . The synthesis route for 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which starts from 5-bromoindazole-3-carboxylic acid methylester, suggests a potential starting point for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of halogenated indazole derivatives is characterized by the presence of a halogen atom, which can significantly influence the electronic distribution and the overall geometry of the molecule. The crystal structure analysis of similar compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides insights into the possible crystal system and space group that 3-Bromo-1H-indazole-5-carboxylic acid might crystallize in, as well as the potential for hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of halogenated indazole derivatives is influenced by the presence of the halogen atom, which can participate in various chemical reactions. The halogen can be a site for nucleophilic substitution reactions, which could be utilized in further chemical modifications of 3-Bromo-1H-indazole-5-carboxylic acid. The papers do not provide specific reactions for 3-Bromo-1H-indazole-5-carboxylic acid, but the described reactivity of similar compounds can be used to predict its behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular structure. The presence of a bromine atom in the compound of interest is likely to increase its molecular weight and influence its lipophilicity, which can affect its solubility in organic solvents. The crystallographic data provided for related compounds can give an indication of the solid-state properties that 3-Bromo-1H-indazole-5-carboxylic acid might exhibit .

科学的研究の応用

分析化学

分析化学において、3-ブロモ-1H-インダゾール-5-カルボン酸の誘導体は、クロマトグラフィー法や質量分析法において標準物質または試薬として使用できます。これは、複雑な混合物中の物質を正確に検出および測定するのに役立ちます。

これらの用途はそれぞれ、3-ブロモ-1H-インダゾール-5-カルボン酸が科学研究において多面的で重要な役割を果たしていることを示しています。 医薬品化学や材料科学などにおける構成要素としての役割は、これらの分野の進歩に大きく貢献する可能性を強調しています .

作用機序

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazole-5-carboxylic acid, have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the growth and survival of cells .

Biochemical Pathways

For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability .

Result of Action

The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can lead to cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of indazole derivatives .

Safety and Hazards

3-Bromo-1H-indazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

特性

IUPAC Name |

3-bromo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQMEUDBXGKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646259 | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-49-3 | |

| Record name | 3-Bromo-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

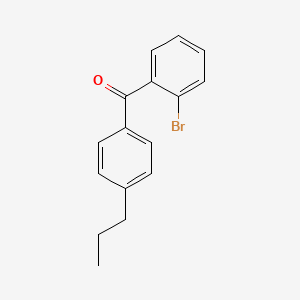

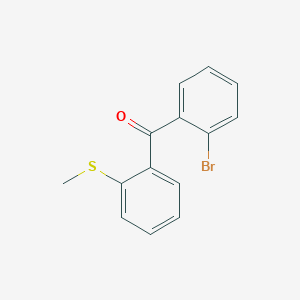

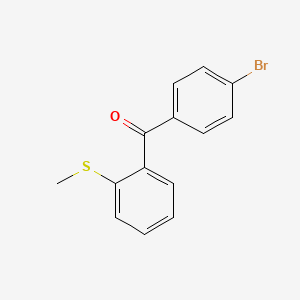

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

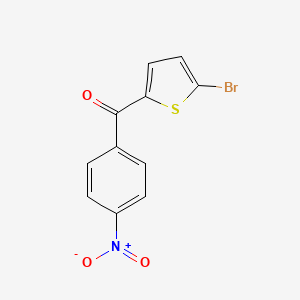

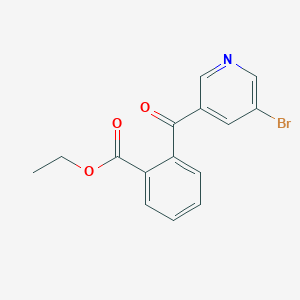

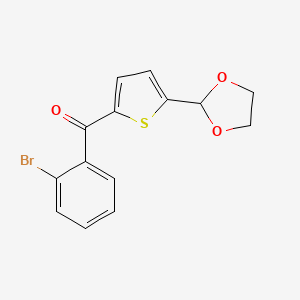

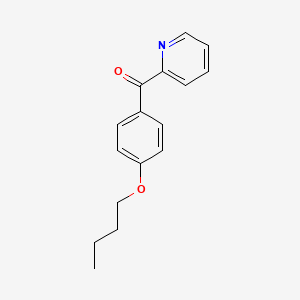

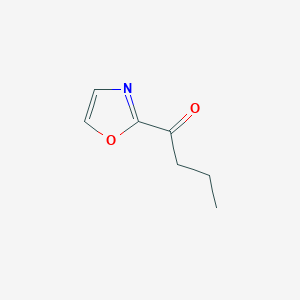

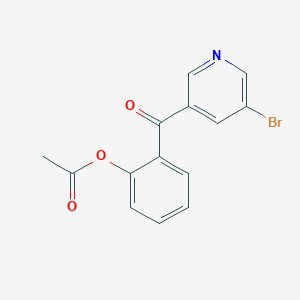

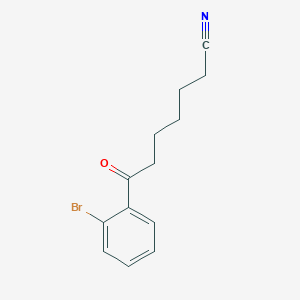

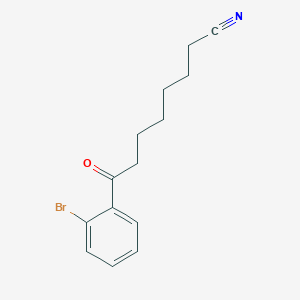

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)